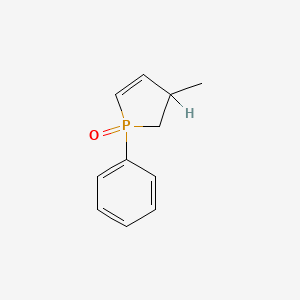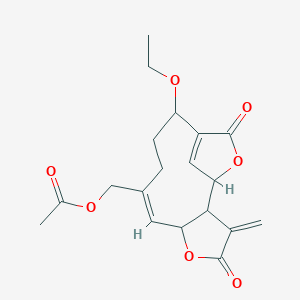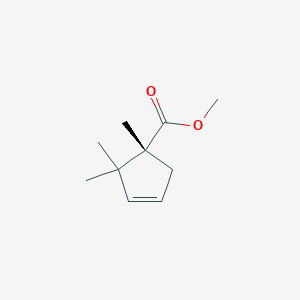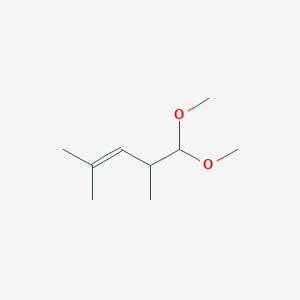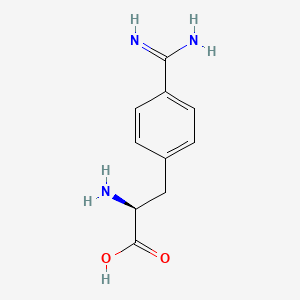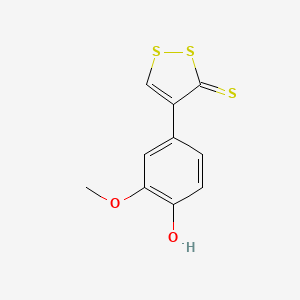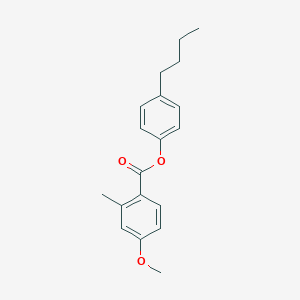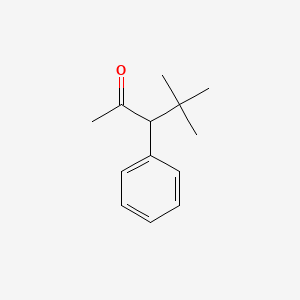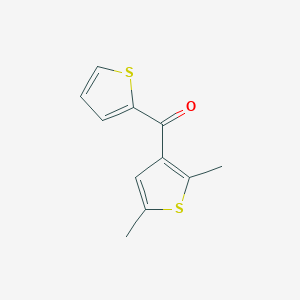
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone typically involves the reaction of 2,5-dimethylthiophene with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols.
Applications De Recherche Scientifique
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: This compound is a simpler derivative with applications in flavoring and fragrance industries.
Thiophene-2-carbaldehyde: Used as an intermediate in the synthesis of various thiophene-based compounds.
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone:
The uniqueness of this compound lies in its dual thiophene rings, which confer enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57248-32-5 |
|---|---|
Formule moléculaire |
C11H10OS2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
(2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H10OS2/c1-7-6-9(8(2)14-7)11(12)10-4-3-5-13-10/h3-6H,1-2H3 |
Clé InChI |
TYZIZRPGZWNMSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


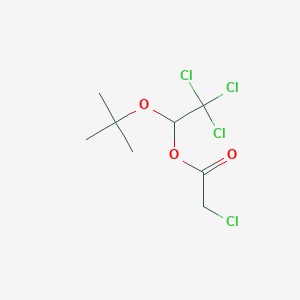
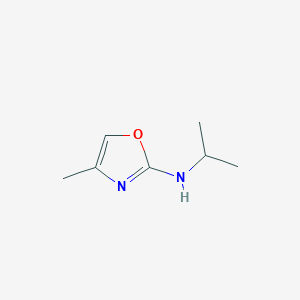
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)

